Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The 3-chloropropanamido group is introduced through an amidation reaction, where 3-chloropropanoic acid reacts with an amine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce thiophene and phenyl groups into target compounds.
Materials Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to its binding affinity and specificity. The chloropropanamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Methyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 2-(3-chloropropanamido)thiophene-3-carboxylate: Lacks the phenyl group, which may result in different biological activities and physicochemical properties.
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 2-(3-chloropropanamido)-4-methylthiophene-3-carboxylate: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEQTPDVHRJINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.